molecular formula C20H21ClN4O3S B2363122 N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1331241-33-8

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride

Cat. No.: B2363122
CAS No.: 1331241-33-8
M. Wt: 432.92
InChI Key: WDYCHQALAHQJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]pyridine core, which is a bicyclic structure containing a sulfur atom . This core is substituted with various functional groups including a benzyl group, a carbamoyl group, and a 3-methylisoxazole-5-carboxamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, compounds with similar structures have been studied. For example, the Suzuki–Miyaura coupling reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Scientific Research Applications

Synthesis and Antipsychotic Potential

  • Synthesis and Evaluation as Antipsychotic Agents : Heterocyclic analogues, including carboxamides similar to the specified compound, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested for their binding to dopamine and serotonin receptors and their ability to antagonize specific responses in mice, indicating potential antipsychotic activity (Norman et al., 1996).

Synthesis of Novel Derivatives

  • Synthesis of Pyridothienopyrimidines and Related Systems : Research has involved synthesizing novel derivatives related to the specified compound, including pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles. These efforts contribute to expanding the chemical diversity of compounds within this class (Bakhite et al., 2005).

Potential Anti-Inflammatory Agents

  • Synthesis for Anti-Inflammatory Potential : Compounds structurally related to the specified molecule have been synthesized and identified based on their reported anti-inflammatory activity, indicating a potential application in this field (Moloney, 2001).

Reactions with Other Chemical Entities

  • Reaction with Ortho-Formylbenzoic Acid : Research has explored the reactions of secondary aminothieno[2,3-b]pyridine-2-carboxamides, a class related to the specified compound, with other chemicals like ortho-formylbenzoic acid, leading to the formation of complex molecules with potential pharmacological significance (Vasilin et al., 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity Evaluation : Studies have synthesized and evaluated the antimicrobial activity of derivatives structurally related to the specified compound, indicating their potential application in combating microbial infections (Kolisnyk et al., 2015).

Antitumor Activity

  • Investigation of Antitumor Activity : Synthesis of related compounds has been conducted to investigate their antitumor activities, showing significant potential in this field. Some synthesized derivatives have shown a high ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Anticancer Activity

  • Synthesis and Anticancer Activity : Various biological activities, including anticancer activity, have been reported for derivatives similar to the specified compound, expanding the scope of potential pharmacological applications (Rao et al., 2018).

Properties

IUPAC Name

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(27-23-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYCHQALAHQJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.